Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
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Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. It is commonly used to relieve mild to moderate pain and reduce fever. This compound is a white, crystalline powder that is soluble in water and ethanol. It is one of the most commonly used medications worldwide due to its effectiveness and relatively low side effect profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]acetamide can be achieved through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction is typically carried out in an acidic medium to facilitate the formation of the amide bond. The reaction conditions include:
Reactants: 4-aminophenol and acetic anhydride
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Room temperature to slightly elevated temperatures
Solvent: Water or ethanol
Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts. This method is advantageous due to its high selectivity and yield. The reaction conditions include:
Reactants: Nitrobenzene and carbon monoxide
Catalyst: Palladium (II) complexes
Temperature: Elevated temperatures (e.g., 100-150°C)
Solvent: Dilute acetic acid
Industrial Production Methods
Industrial production of N-[1-(4-hydroxyphenyl)ethyl]acetamide typically involves the acetylation of 4-aminophenol. The process is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group in the precursor nitrobenzene to form the amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium catalysts and hydrogen gas are commonly used for the reduction of nitrobenzene.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives
Reduction: 4-aminophenol
Substitution: Halogenated derivatives and other substituted products
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]acetamide has numerous applications in scientific research, including:
Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Widely used in pharmacological research to study pain relief and fever reduction mechanisms.
Industry: Used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The primary mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]acetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and fever. The compound also acts on the central nervous system to exert its analgesic and antipyretic effects.
Comparison with Similar Compounds
N-[1-(4-hydroxyphenyl)ethyl]acetamide is often compared with other analgesic and antipyretic agents such as aspirin and ibuprofen. While all three compounds inhibit COX enzymes, N-[1-(4-hydroxyphenyl)ethyl]acetamide is unique in its selective inhibition of COX-2 and its relatively low gastrointestinal side effects. Similar compounds include:
Aspirin (acetylsalicylic acid): Inhibits both COX-1 and COX-2, with anti-inflammatory properties.
Ibuprofen: Non-selective COX inhibitor with anti-inflammatory, analgesic, and antipyretic properties.
Naproxen: Another non-selective COX inhibitor with similar properties to ibuprofen.
N-[1-(4-hydroxyphenyl)ethyl]acetamide stands out due to its safety profile and widespread use in over-the-counter medications.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADALJFRTRQZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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